molecular formula C14H12N+ B429081 5-Methylphenanthridinium

5-Methylphenanthridinium

Cat. No.: B429081
M. Wt: 194.25g/mol
InChI Key: QSLVOIOUANVYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylphenanthridinium is a heterocyclic aromatic compound characterized by a phenanthridine backbone substituted with a methyl group at the 5-position. Its derivatives, such as 5-methylphenanthridin-6(5H)-one and this compound chloride, are notable for their biological and material science applications. The compound exhibits a molecular formula of C14H11NO (average mass: 209.248) and is synthesized via alkylation or palladium-catalyzed cross-coupling reactions . Key applications include antiviral agents against tobacco mosaic virus (TMV) , antibacterial activity , and use in cationic redox initiator systems for epoxy resins .

Properties

Molecular Formula

C14H12N+

Molecular Weight

194.25g/mol

IUPAC Name

5-methylphenanthridin-5-ium

InChI

InChI=1S/C14H12N/c1-15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3/q+1

InChI Key

QSLVOIOUANVYCJ-UHFFFAOYSA-N

SMILES

C[N+]1=CC2=CC=CC=C2C3=CC=CC=C31

Canonical SMILES

C[N+]1=CC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : 5-Methylphenanthridin-6(5H)-one is synthesized in moderate yields (28%) via Pd-catalyzed methods, whereas acridinium analogs often achieve higher yields due to simpler quaternization steps .
  • Structural Rigidity : The methyl group at position 5 in 5-methylphenanthridinium derivatives reduces flexibility compared to crinasiadine, impacting intermolecular interactions .
Table 2: Antiviral and Antibacterial Efficacy
Compound Activity Against TMV (IC50) Antibacterial Target (MIC) Mechanism of Action Reference
This compound chloride 32 μM (compound 18 ) Not reported Inhibits TMV replication via RNA binding
Crinasiadine (3a) 50 μM Not reported Weak interaction with viral coat protein
5-Methylbenzo[c]phenanthridinium Not tested 12.5 μg/mL (S. aureus) Disrupts bacterial cell membranes

Key Observations :

  • This compound chloride derivatives show superior anti-TMV activity (IC50: 32 μM) compared to crinasiadine (IC50: 50 μM), likely due to enhanced charge interactions with viral RNA .
Table 3: Optical and Catalytic Properties
Compound Spectral Shift (Δλ) on Aluminosilicate Application in Epoxy Initiators Reference
This compound chloride +10 nm (redshift) Hexafluorophosphate salts for redox systems
Tetra-cationic phthalocyanine +12 nm (redshift) Not applicable
10-Methylacridinium Not reported High thermal stability initiators

Key Observations :

  • The smaller redshift (10 nm) of this compound chloride compared to phthalocyanine (12 nm) reflects its structural rigidity and reduced π-π stacking flexibility .
  • In epoxy curing systems, this compound hexafluorophosphate demonstrates comparable reactivity to acridinium analogs but with improved solubility in polar solvents .

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